molecular formula C20H30N2O2S2 B2734273 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide CAS No. 2380184-65-4

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide

Cat. No. B2734273
M. Wt: 394.59
InChI Key: AGPYOGNCONFRCG-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide, also known as MTMTH, is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and molecular biology. MTMTH is a small molecule that exhibits a unique chemical structure, which makes it an attractive target for researchers exploring new avenues in drug development and biochemical research.

Mechanism Of Action

The exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various cellular processes. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in DNA synthesis.

Biochemical And Physiological Effects

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide inhibits the growth of cancer cells and certain bacterial strains. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to exhibit anti-tumor activity and to reduce tumor growth.

Advantages And Limitations For Lab Experiments

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has several advantages as a research tool, including its small size, which makes it easy to manipulate and study in vitro. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to exhibit potent activity against cancer cells and certain bacterial strains, making it a valuable tool for drug discovery. However, there are also limitations to the use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide in lab experiments, including its potential toxicity, which requires careful handling and storage.

Future Directions

There are several potential future directions for research involving N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide. One area of interest is in the development of new anti-cancer drugs based on the structure of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide. Additionally, researchers may explore the potential use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide as a tool to study protein-protein interactions and to develop new antibiotics. Further studies are needed to fully understand the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide and to explore its potential applications in various fields of scientific research.

Synthesis Methods

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide can be synthesized using a multi-step synthetic approach that involves the use of several reagents and catalysts. The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide requires the use of a variety of chemical techniques such as organic synthesis, purification, and characterization. The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide involves the reaction of 2-bromo-1-(4-morpholin-4-ylthian-4-yl)cyclopentane with thiophene-2-carboxylic acid, followed by the addition of morpholine and the use of a palladium catalyst to yield the final product.

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to possess a broad range of potential applications in scientific research. One area of interest is in medicinal chemistry, where N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to exhibit potent anti-cancer activity. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide has also been shown to have potential applications in the field of molecular biology, where it can be used as a tool to study protein-protein interactions.

properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S2/c23-18(20(5-1-2-6-20)17-4-3-13-26-17)21-16-19(7-14-25-15-8-19)22-9-11-24-12-10-22/h3-4,13H,1-2,5-12,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYOGNCONFRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCSCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

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